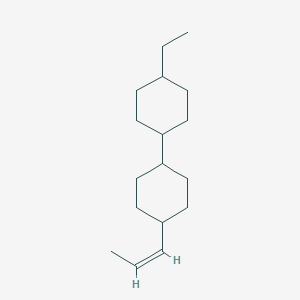
trans,trans-4''-Ethyl-4-propenyl-bicyclohexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl: is a chemical compound known for its unique structural properties It belongs to the class of bicyclohexyl derivatives, which are characterized by two cyclohexane rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl typically involves the coupling of appropriate cyclohexyl derivatives under controlled conditions. One common method is the Hartwig-Miyaura C-H borylation using an iridium catalyst . This reaction allows for the selective formation of the desired bicyclohexyl structure with high purity.
Industrial Production Methods: Industrial production of trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions: trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural properties allow for the exploration of binding affinities and the development of new bioactive compounds.
Medicine: In medicine, trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl may be investigated for its potential therapeutic properties. Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways.
Industry: In industry, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism depends on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
trans,trans-4-Ethyl-4’-propyl-1,1’-bicyclohexyl: This compound has a similar bicyclohexyl structure but with different substituents, leading to variations in its chemical and physical properties.
trans,trans-4’-Propyl-4-(p-tolyl)bicyclohexyl: Another related compound with a different substituent pattern, affecting its reactivity and applications.
Uniqueness: trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H30 |
|---|---|
Molecular Weight |
234.4 g/mol |
IUPAC Name |
1-ethyl-4-[4-[(Z)-prop-1-enyl]cyclohexyl]cyclohexane |
InChI |
InChI=1S/C17H30/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h3,5,14-17H,4,6-13H2,1-2H3/b5-3- |
InChI Key |
VPVLGLMCUCWKHU-HYXAFXHYSA-N |
Isomeric SMILES |
CCC1CCC(CC1)C2CCC(CC2)/C=C\C |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



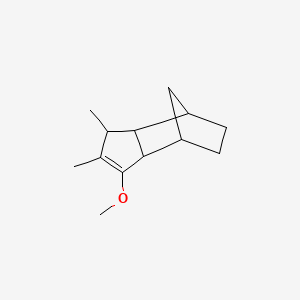
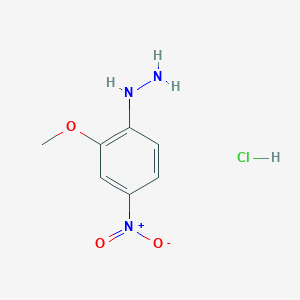
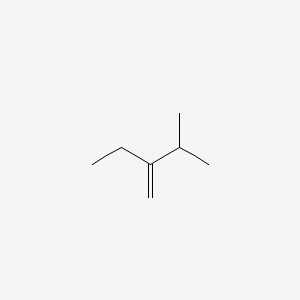
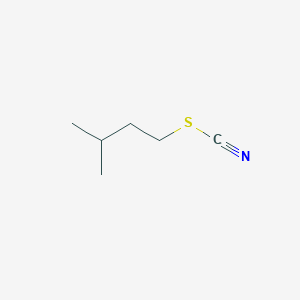
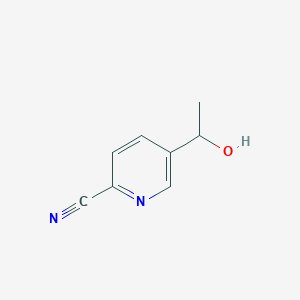
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)


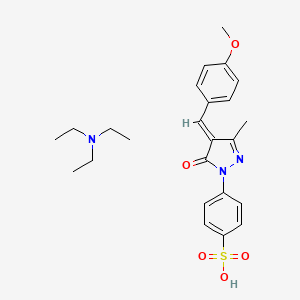


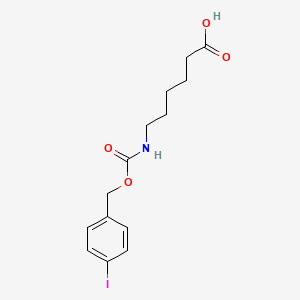
![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
